molecular formula C7H4ClNO2 B1229548 5-Chlorobenzo[d]isoxazol-3-ol CAS No. 24603-63-2

5-Chlorobenzo[d]isoxazol-3-ol

Cat. No. B1229548
CAS RN: 24603-63-2
M. Wt: 169.56 g/mol
InChI Key: WIZWHBRFTCYPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorobenzo[d]isoxazol-3-ol, also known as CBIO compound, belongs to the class of organic compounds known as benzisoxazolones . These are aromatic compounds containing a benzene ring fused to an isoxazolone moiety .


Molecular Structure Analysis

The molecular formula of 5-Chlorobenzo[d]isoxazol-3-ol is C7H4ClNO2 . It has a molecular weight of 169.564 g/mol . The IUPAC name for this compound is 5-chloro-1,2-benzoxazol-3-one .

Scientific Research Applications

Medicine: D-Amino Acid Oxidase Inhibition

5-Chlorobenzo[d]isoxazol-3-ol: has been synthesized and evaluated as an inhibitor of D-amino acid oxidase (DAAO) . This enzyme catalyzes the oxidation of D-amino acids, including D-serine, which is a full agonist at the glycine site of the NMDA receptor. The inhibition of DAAO by 5-Chlorobenzo[d]isoxazol-3-ol can enhance the plasma and brain levels of D-serine, which has implications in the treatment of neurological disorders .

Material Science: Chemical Synthesis

In material science, 5-Chlorobenzo[d]isoxazol-3-ol serves as a building block for the synthesis of various compounds. Its molecular structure allows for the creation of complex materials with potential applications in nanotechnology, polymer development, and other advanced materials .

Environmental Science: Safety and Handling

The safety data sheet for 5-Chlorobenzo[d]isoxazol-3-ol provides detailed information on handling and safety precautions, which is crucial for environmental applications. It outlines the potential hazards and necessary measures to mitigate risks when dealing with this compound in environmental settings .

Mechanism of Action

5-Chlorobenzo[d]isoxazol-3-ol is known to inhibit D-amino acid oxidase (DAAO), an enzyme that breaks down D-serine, a modulator of the NMDA receptor . By inhibiting DAAO, 5-Chlorobenzo[d]isoxazol-3-ol can potentially increase the brain level of D-serine, thereby enhancing the function of the NMDA receptor .

Safety and Hazards

5-Chlorobenzo[d]isoxazol-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

Given the significance of isoxazoles in drug discovery, there is a need for the development of new eco-friendly synthetic strategies . Furthermore, the potential of 5-Chlorobenzo[d]isoxazol-3-ol as a DAAO inhibitor in enhancing NMDA receptor function suggests its potential therapeutic applications in conditions like schizophrenia where NMDA receptor function is compromised .

properties

IUPAC Name

5-chloro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZWHBRFTCYPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395402
Record name 5-chlorobenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzo[d]isoxazol-3-ol

CAS RN

24603-63-2
Record name 5-chlorobenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2-benzoxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorobenzo[d]isoxazol-3-ol
Reactant of Route 2
Reactant of Route 2
5-Chlorobenzo[d]isoxazol-3-ol
Reactant of Route 3
Reactant of Route 3
5-Chlorobenzo[d]isoxazol-3-ol
Reactant of Route 4
5-Chlorobenzo[d]isoxazol-3-ol
Reactant of Route 5
5-Chlorobenzo[d]isoxazol-3-ol
Reactant of Route 6
Reactant of Route 6
5-Chlorobenzo[d]isoxazol-3-ol

Q & A

Q1: How does 5-Chlorobenzo[d]isoxazol-3-ol interact with its target and what are the downstream effects?

A: 5-Chlorobenzo[d]isoxazol-3-ol (CBIO) acts as an inhibitor of D-amino acid oxidase (DAO) [, ]. DAO is an enzyme that breaks down D-serine, an endogenous co-agonist of the NMDA receptor. By inhibiting DAO, CBIO leads to increased levels of D-serine in the brain. This, in turn, enhances NMDA receptor activity. Studies have shown that CBIO can influence seizure development, likely through its effects on D-serine and downstream signaling pathways like ERK [].

Q2: How does 5-Chlorobenzo[d]isoxazol-3-ol impact pain pathways?

A: Research suggests that CBIO exhibits analgesic effects, specifically targeting formalin-induced tonic pain in rat models []. This effect is attributed to its inhibition of DAO activity in the spinal cord. Notably, CBIO's analgesic action appears to be specific to tonic pain, with minimal impact on acute nociception. The study suggests that a significant portion of formalin-induced tonic pain is "DAO-sensitive," highlighting spinal DAO as a potential target for chronic pain management.

Q3: Are there any in vivo methods to study the effects of 5-Chlorobenzo[d]isoxazol-3-ol on D-amino acid oxidase activity?

A: Yes, renal microdialysis in rats has been used to study the effects of CBIO on DAO activity in vivo []. This technique involves administering a non-fluorescent D-kynurenine derivative, 6-methylthio-D-kynurenine (MeS-D-KYN), which is converted to fluorescent 5-methylthiokynurenic acid (MeS-KYNA) by DAO. By measuring MeS-KYNA levels in the microdialysate, researchers can assess DAO activity in real-time. Studies have shown that CBIO effectively suppresses MeS-KYNA production in a dose-dependent manner, confirming its inhibitory effect on DAO in a living organism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.